6-Bromo-7-fluoro-1,3-benzothiazole

Description

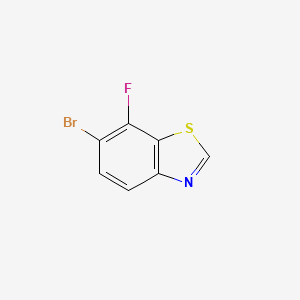

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZIUJDNZGMEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CS2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 7 Fluoro 1,3 Benzothiazole and Its Derivatives

Classical Synthetic Approaches to Benzothiazole (B30560) Ring Systems

The construction of the benzothiazole core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These foundational reactions provide the basis for the synthesis of a wide array of substituted benzothiazoles.

Cyclization Reactions involving o-Haloanilines

One of the classical routes to benzothiazoles involves the reaction of an ortho-haloaniline with a sulfur-containing reagent. This method, while effective, often requires elevated temperatures and the use of catalysts to facilitate the cyclization. The general mechanism proceeds through the displacement of the halogen by a sulfur nucleophile, followed by intramolecular condensation to form the thiazole (B1198619) ring. The choice of the sulfur source can vary, with reagents like sodium sulfide (B99878) or thiourea (B124793) being commonly employed.

Condensation Reactions with 2-Aminobenzenethiols

A more direct and widely utilized approach for the synthesis of benzothiazoles is the condensation of 2-aminobenzenethiols with various carbonyl compounds or their equivalents. This method offers a high degree of versatility in introducing substituents at the 2-position of the benzothiazole ring. The reaction typically proceeds by the formation of a Schiff base between the amino group of the 2-aminobenzenethiol and the carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system. A range of reagents can be condensed with 2-aminobenzenethiols, as detailed in the table below.

| Reagent Class | Specific Example | Resulting 2-Substituent |

| Aldehydes | Benzaldehyde | Phenyl |

| Carboxylic Acids | Acetic Acid | Methyl |

| Acyl Chlorides | Benzoyl Chloride | Phenyl |

| Nitriles | Acetonitrile (B52724) | Methyl |

Interactive Data Table: Reagents for Condensation with 2-Aminobenzenethiols

Targeted Synthesis of Halogenated Benzothiazoles

The synthesis of specifically halogenated benzothiazoles such as 6-bromo-7-fluoro-1,3-benzothiazole requires careful consideration of the timing and method of halogen introduction. Strategies can involve the use of pre-halogenated starting materials or the selective halogenation of a pre-formed benzothiazole ring.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the benzothiazole ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the benzene (B151609) ring. For a 7-fluorobenzothiazole, the fluorine atom, being an ortho-, para-director, would activate the positions ortho and para to it. However, the directing effect of the fused thiazole ring also plays a significant role in determining the final position of bromination. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS) under various conditions. The precise control of reaction conditions such as solvent, temperature, and catalyst is crucial to achieve the desired regioselectivity.

Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring can be more challenging than bromination and often requires specialized reagents and reaction conditions. Nucleophilic aromatic substitution (SNA_r) reactions are a common approach, where a leaving group, such as a nitro or chloro group, is displaced by a fluoride (B91410) ion. However, this typically requires the presence of strong electron-withdrawing groups to activate the ring.

An alternative and widely used method for the introduction of fluorine is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine to form a diazonium salt, which is then thermally decomposed in the presence of a tetrafluoroborate (B81430) anion (BF₄⁻) to yield the corresponding aryl fluoride. This method is particularly useful for introducing fluorine at positions that are not easily accessible through other means.

Multi-step Reaction Sequences for 6-Bromo-7-fluoro Substitution

The synthesis of this compound is most practically achieved through a multi-step synthetic sequence, often starting from a commercially available, appropriately substituted aniline (B41778) or thiophenol.

One plausible and efficient route commences with a substituted aniline. For instance, a synthetic pathway analogous to the preparation of similar halogenated benzothiazoles starts from 3-chloro-4-fluoroaniline (B193440) to produce 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (B34186) rjpbcs.comresearchgate.net. Following this precedent, a potential synthesis of the target molecule could begin with 3-fluoro-4-bromoaniline. This starting material can be subjected to cyclization with potassium thiocyanate (B1210189) in the presence of bromine and a suitable acid to form the 2-amino-6-bromo-7-fluorobenzothiazole intermediate. Subsequent removal of the 2-amino group can be accomplished via a diazotization reaction followed by reduction.

A more direct approach involves the use of a pre-formed, correctly substituted 2-aminobenzenethiol. The compound 2-amino-4-bromo-5-fluorobenzenethiol (B2756513) is noted as a commercially available starting material, which can directly undergo condensation with a suitable one-carbon synthon, such as formic acid or triethyl orthoformate, to yield this compound.

Below is a table outlining a potential multi-step synthesis starting from 4-fluoroaniline (B128567), based on a patented procedure for a related compound google.com.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Fluoroaniline | Acylating reagent in a suitable solvent. | 4-Fluoroacetanilide |

| 2 | 4-Fluoroacetanilide | Concentrated sulfuric acid, fuming nitric acid in a solvent. | 2-Nitro-4-fluoroacetanilide |

| 3 | 2-Nitro-4-fluoroacetanilide | Sodium nitrite, brominating reagent under acidic conditions. | 2-Bromo-5-fluoronitrobenzene |

| 4 | 2-Bromo-5-fluoronitrobenzene | Reducing agent (e.g., iron powder, acetic acid) in a solvent. | 2-Bromo-5-fluoroaniline |

| 5 | 2-Bromo-5-fluoroaniline | Conversion to the corresponding thiophenol (e.g., via diazotization followed by reaction with a sulfur source). | 2-Amino-5-bromo-4-fluorobenzenethiol |

| 6 | 2-Amino-5-bromo-4-fluorobenzenethiol | Condensation with a one-carbon synthon (e.g., formic acid). | This compound |

Interactive Data Table: Proposed Multi-step Synthesis of this compound

This proposed pathway highlights the strategic combination of classical aromatic chemistry and heterocyclic synthesis to achieve the desired substitution pattern on the benzothiazole core.

Advanced Synthetic Techniques and Green Chemistry Principles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, analogous syntheses of halogenated benzothiazoles provide a framework for its potential application. For instance, the synthesis of 6-bromo-1,3-benzothiazole has been achieved through a microwave-assisted reaction of 3-bromo-benzothiazole-2-thione with cesium carbonate in water, affording the product in high yield within minutes guidechem.com.

This approach suggests a plausible microwave-assisted pathway to this compound, likely proceeding from a suitable precursor such as 2-amino-3-bromo-4-fluorothiophenol. The use of microwave irradiation would be expected to significantly reduce the reaction time and potentially improve the yield of the cyclization step.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis for Halogenated Benzothiazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Variable | Often Higher |

| Solvent | Often organic solvents | Can utilize greener solvents like water |

The use of transition-metal catalysts in organic synthesis, while effective, can lead to concerns regarding cost, toxicity, and metal contamination of the final product. Consequently, metal-free catalytic systems for benzothiazole synthesis are of significant interest. These methods often rely on the use of organocatalysts or non-metallic reagents to promote the desired transformations.

While specific metal-free catalytic methods for this compound are not detailed in the available literature, general strategies for benzothiazole formation can be adapted. For example, the Jacobsen cyclization, a radical cyclization of thiobenzanilides, is a highly effective strategy for the synthesis of substituted benzothiazoles and can be performed under metal-free conditions researchgate.net. This approach would involve the preparation of a thiobenzanilide (B1581041) precursor derived from 2-amino-3-bromo-4-fluorothiophenol, followed by radical-initiated cyclization to form the benzothiazole ring.

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing waste. The development of MCRs for the synthesis of benzothiazole derivatives is an active area of research.

A potential one-pot synthesis of this compound could be envisioned starting from a suitably substituted aniline, a sulfur source, and a cyclizing agent. While a specific MCR for this exact compound is not reported, the principles of MCRs in heterocyclic synthesis suggest that such a convergent approach would be feasible and offer advantages in terms of atom economy and operational simplicity.

The principles of green chemistry encourage the use of sustainable solvents to minimize the environmental impact of chemical processes. Water, ethanol, and ionic liquids are examples of greener alternatives to traditional volatile organic solvents. The synthesis of benzothiazole derivatives has been successfully demonstrated in aqueous media, highlighting the potential for developing more environmentally benign synthetic routes.

For the synthesis of this compound, exploring the use of water or other green solvents in conjunction with microwave-assisted heating or metal-free catalysis could lead to a significantly more sustainable process. The choice of solvent can also influence reaction rates and selectivity, making it a critical parameter to optimize in the development of green synthetic protocols.

Precursor Design and Optimization for this compound Synthesis

The efficient synthesis of this compound is highly dependent on the availability and purity of its key precursors. The logical precursor for the formation of the 6-bromo-7-fluoro-benzothiazole ring system is a 2-aminothiophenol (B119425) bearing the corresponding bromine and fluorine substituents.

A plausible and key intermediate for the synthesis is 2-amino-3-bromo-4-fluorothiophenol . While the direct synthesis of this specific precursor is not widely reported, its preparation can be inferred from established methods for analogous compounds. A common route to substituted 2-aminothiophenols involves the reduction of the corresponding 2-nitrothiophenol (B1584256) or the diazotization of a substituted aniline followed by reaction with a sulfur-containing reagent.

Another critical precursor is the corresponding aniline, 3-bromo-4-fluoroaniline (B1273062) . The synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole has been reported starting from 3-chloro-4-fluoroaniline, which undergoes cyclization with potassium thiocyanate in the presence of bromine researchgate.net. This suggests a similar pathway for the target molecule, starting from 3-bromo-4-fluoroaniline.

The optimization of precursor synthesis would involve a careful selection of starting materials and reaction conditions to maximize yield and minimize the formation of impurities. For instance, in the bromination of a fluorinated aniline derivative, controlling the regioselectivity of the bromination is crucial to obtaining the desired substitution pattern.

Table 2: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Potential Synthetic Route |

|---|---|---|

| 2-Amino-3-bromo-4-fluorothiophenol | Structure not available | - Reduction of 2-nitro-3-bromo-4-fluorothiophenol- Diazotization of 3-bromo-4-fluoroaniline followed by sulfurization |

| 3-Bromo-4-fluoroaniline | Structure not available | - Bromination of 4-fluoroaniline |

The development of robust and scalable syntheses for these precursors is a critical step towards the efficient and cost-effective production of this compound.

Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 7 Fluoro 1,3 Benzothiazole

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is the cornerstone of molecular structure determination, probing the interactions of molecules with electromagnetic radiation to reveal details about their composition and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 6-Bromo-7-fluoro-1,3-benzothiazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: This technique provides information about the number and environment of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the three aromatic protons. The proton at position 2 (on the thiazole (B1198619) ring) would likely appear as a singlet, while the protons at positions 4 and 5 on the benzene (B151609) ring would appear as doublets due to coupling with each other. The precise chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. mdpi.com

¹³C NMR: This spectrum reveals the number of unique carbon atoms and their chemical environment. Seven distinct signals would be expected, corresponding to the seven carbon atoms in the benzothiazole (B30560) ring system. The carbons bonded to the electronegative fluorine and bromine atoms (C7 and C6, respectively) would exhibit characteristic shifts. Furthermore, the C-F coupling would result in the splitting of the C7 signal and potentially other nearby carbon signals. thieme-connect.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It would show a signal whose chemical shift is characteristic of an aryl fluoride (B91410). This signal would exhibit coupling to the adjacent proton (H-5) and carbon atoms, providing definitive evidence for the fluorine's position at C7.

Table 1: Predicted NMR Data for this compound This table presents expected data based on analyses of similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 9.0 - 9.2 | Singlet (s) | N/A |

| H-4 | 7.8 - 8.0 | Doublet (d) | J(H-H) = 8.0 - 9.0 |

| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H-H) = 8.0 - 9.0, J(H-F) = 5.0 - 6.0 |

| C-2 | 152 - 155 | Singlet | N/A |

| C-4 | 125 - 128 | Singlet | N/A |

| C-5 | 129 - 132 | Doublet | J(C-F) = 3 - 5 |

| C-6 | 115 - 118 | Doublet | J(C-F) = 15 - 20 |

| C-7 | 158 - 162 (C-F) | Doublet | J(C-F) = 240 - 250 |

| C-8 (C-S) | 135 - 138 | Doublet | J(C-F) = 10 - 15 |

| C-9 (C-N) | 150 - 153 | Singlet | N/A |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. Specific functional groups and bonds vibrate at characteristic frequencies, providing a molecular fingerprint.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected peaks include C-H stretching for the aromatic rings, C=N and C=C stretching vibrations from the fused ring system, and distinct bands for the C-F and C-Br bonds. The C-F stretching vibration typically appears as a strong band in the region of 1250-1100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. It can provide complementary information on the benzothiazole ring system's vibrations. researchgate.netscialert.net

Table 2: Predicted Vibrational Spectroscopy Data for this compound This table presents expected data based on analyses of similar compounds.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=N Stretch | 1620 - 1580 | 1620 - 1580 |

| Aromatic C=C Stretch | 1580 - 1450 | 1580 - 1450 |

| C-F Stretch | 1250 - 1100 | Weak or inactive |

| C-S Stretch | 750 - 650 | 750 - 650 |

| C-Br Stretch | 650 - 550 | 650 - 550 |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₃BrFNS), HRMS would verify its molecular formula. A key feature would be the distinctive isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound. thieme-connect.com

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z for C₇H₃⁷⁹BrFNS | Calculated m/z for C₇H₃⁸¹BrFNS |

| [M]⁺ | 230.9209 | 232.9189 |

| [M+H]⁺ | 231.9287 | 233.9267 |

X-ray Crystallography for Solid-State Structure Analysis

When a crystalline solid form of the compound can be obtained, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, an X-ray crystal structure would:

Unequivocally confirm the substitution pattern of the bromine and fluorine atoms on the benzene ring.

Provide precise measurements of the C-F, C-Br, C-S, C-N, and other bond lengths and angles within the molecule.

Reveal the planarity of the benzothiazole ring system.

Identify any intermolecular interactions, such as π-π stacking, that stabilize the crystal packing.

Structure refinement is typically carried out using software programs like SHELX.

Chromatographic Purity Assessment Methods

Chromatographic techniques are vital for assessing the purity of a synthesized compound, separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis. nih.gov A sample of this compound would be injected into a system, typically using a reversed-phase C18 column. A mobile phase, often a mixture of acetonitrile (B52724) and water, would be used to elute the compound. The purity is determined by the relative area of the main peak in the resulting chromatogram, with commercial suppliers often guaranteeing a purity of 97% or higher. calpaclab.comsigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and for preliminary purity checks. By spotting the compound on a silica (B1680970) plate and developing it in an appropriate solvent system, the presence of impurities can be quickly visualized. researchgate.net

Table 4: Summary of Chromatographic Purity Assessment Methods

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Purpose |

| HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis (Photodiode Array) | Quantitative Purity Assessment |

| TLC | Silica Gel Plate | Hexane/Ethyl Acetate | UV Light (254 nm) | Reaction Monitoring, Qualitative Purity |

Theoretical and Computational Chemistry Studies on 6 Bromo 7 Fluoro 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.orgscirp.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G+ (d, p) or 6-311G(d), provide detailed information on electron distribution and chemical behavior. scirp.orgresearchgate.netmdpi.com These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties. For benzothiazole (B30560) derivatives, DFT is used to optimize the molecular geometry, analyze frontier molecular orbitals, and map the electrostatic potential. scirp.orgscirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.orgscirp.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity and lower stability. scirp.orgmdpi.com For instance, in a study of various benzothiazole derivatives, it was observed that substituents significantly affect the HOMO-LUMO gap. mdpi.com An example from a study on substituted benzothiazoles showed that a derivative with a CF3 substituent had the lowest HOMO-LUMO energy gap, suggesting it was the most reactive in that series. mdpi.comresearchgate.net Conversely, a larger energy gap implies greater stability. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of Substituted Benzothiazoles (Data from Analogous Compounds)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (s) |

| Benzothiazole (BTH) | - | - | - | 0.153 | 6.5372 |

| 2-OH_BTH | - | - | 0.2058 | - | - |

| 2-SCH3_BTH | - | - | 0.1841 | - | - |

This table presents representative data from studies on benzothiazole and its derivatives to illustrate the concepts of HOMO-LUMO analysis. The values are not specific to 6-Bromo-7-fluoro-1,3-benzothiazole. scirp.org

The introduction of electron-withdrawing groups like bromo and fluoro in the 6 and 7 positions of the benzothiazole ring is expected to lower the energy of both the HOMO and LUMO, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted benzothiazole.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.orgscirp.org The MESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. wsr-j.org

In studies of benzothiazole derivatives, the MESP surface consistently shows a region of negative potential around the nitrogen atom of the thiazole (B1198619) ring, indicating its nucleophilic character. nih.govnih.gov The distribution of electrostatic potential across the rest of the molecule is influenced by the nature and position of its substituents. For this compound, the electronegative bromine and fluorine atoms would create regions of positive potential on the adjacent carbon atoms, making them susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, stability, and interactions of a molecule over time. biointerfaceresearch.comtcmsp-e.com

For benzothiazole derivatives, MD simulations have been employed to understand their binding modes with biological targets, such as enzymes. nih.govnih.gov These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the role of hydrogen bonding and other non-covalent interactions. nih.govnih.gov For a molecule like this compound, MD simulations could be used to explore its conformational landscape and to understand how the bromo and fluoro substituents influence its flexibility and interactions with its environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their properties or biological activities. nih.govsciengine.com These models are widely used in drug design and materials science to predict the properties of new compounds and to guide the synthesis of molecules with desired characteristics. thaiscience.infochula.ac.thallsubjectjournal.com

For benzothiazole derivatives, QSAR models have been developed to predict their anticancer, antimicrobial, and anthelmintic activities. sciengine.comchula.ac.thallsubjectjournal.com These models often use descriptors derived from computational chemistry, such as electronic parameters (e.g., net charges, HOMO-LUMO energies), steric parameters, and hydrophobicity, to build a mathematical equation that relates these properties to the observed activity. sciengine.com A QSPR model for this compound could be developed to predict properties such as its solubility, toxicity, or other relevant physicochemical characteristics based on its molecular structure.

Table 2: Example of a QSAR Model for Anticancer Activity of Benzothiazole Derivatives

| Model Type | Statistical Parameter | Value |

| 3D-QSAR (MFA) | r² | 0.849 |

| r(cv)² | 0.616 | |

| 3D-QSAR (RSA) | r² | 0.766 |

| r(cv)² | 0.605 |

This table shows an example of the statistical quality of 3D-QSAR models developed for a series of (benzothiazole-2-yl) acetonitrile (B52724) derivatives. r² is the squared correlation coefficient, and r(cv)² is the cross-validated squared correlation coefficient. These values indicate the predictive ability of the models. nih.gov

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for elucidating the mechanisms of chemical reactions. Global reactivity descriptors, derived from DFT calculations, such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω), offer quantitative measures of a molecule's reactivity. scirp.orgscirp.orgccsenet.org

Studies on benzothiazole and its derivatives have used these descriptors to compare the reactivity of different compounds within a series. scirp.orgresearchgate.net For example, a lower chemical hardness and a higher electrophilicity index generally indicate a more reactive molecule. scirp.org Furthermore, computational methods can be used to model reaction pathways and to calculate the activation energies of different reaction steps, providing insights into the feasibility and selectivity of a chemical transformation. For this compound, these methods could be used to predict its most likely sites of metabolic attack or to design synthetic routes for its modification.

Chemical Reactivity and Functionalization of 6 Bromo 7 Fluoro 1,3 Benzothiazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. researchgate.net Common EAS reactions include nitration, sulfonation, and halogenation. rsc.orgresearchgate.net However, the benzene ring of 6-Bromo-7-fluoro-1,3-benzothiazole is considered to be deactivated towards electrophilic attack. This deactivation stems from the electron-withdrawing nature of both the fluorine and bromine substituents, as well as the inherent electron-deficient character of the fused thiazole (B1198619) ring system.

The halogens (bromine and fluorine) exert a deactivating inductive effect (-I) and a weaker activating mesomeric effect (+M). In the case of this compound, the strong inductive withdrawal by the highly electronegative fluorine atom at C-7, combined with the inductive effect of the bromine atom at C-6 and the electron-withdrawing nature of the thiazole heterocycle, significantly reduces the electron density of the benzene ring. Consequently, the aromatic system is less nucleophilic and therefore less susceptible to attack by electrophiles.

Reactions such as nitration, which typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), and sulfonation, using fuming sulfuric acid to produce SO₃, are expected to be sluggish or require harsh reaction conditions to proceed on this substrate. rsc.orgresearchgate.net Similarly, further halogenation would also be challenging due to the already substituted and deactivated nature of the ring.

Nucleophilic Substitution Reactions at the Thiazole Ring and Halogen Sites

In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com This reactivity is particularly pronounced at the C-7 position, where the fluorine atom is located. Fluorine is a good leaving group in S_NAr reactions, a fact attributed to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. masterorganicchemistry.com

The presence of the electron-withdrawing bromine atom at C-6 and the fused thiazole ring further stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the S_NAr reaction, thereby accelerating the substitution process. masterorganicchemistry.com Consequently, the fluorine atom at C-7 can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups at this position.

While the bromine atom at C-6 can also undergo nucleophilic substitution, it is generally a less facile process compared to the displacement of fluorine in S_NAr reactions. masterorganicchemistry.com

The thiazole ring itself can also be a site for nucleophilic attack, particularly at the C-2 position. This reactivity can be enhanced by quaternization of the thiazole nitrogen, forming a benzothiazolium salt. These salts are more electrophilic and can react with nucleophiles, sometimes leading to ring-opening of the thiazole moiety. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The bromine atom at the C-6 position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. wikipedia.orgorganic-chemistry.org

Suzuki, Sonogashira, and Heck Couplings

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. The C-6 bromine atom of this compound makes it an excellent substrate for Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at this position.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the alkynylation of the C-6 position of the benzothiazole (B30560) core, leading to the formation of 6-alkynyl-7-fluoro-1,3-benzothiazole derivatives.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org The 6-bromo substituent can participate in Heck reactions to introduce alkenyl groups at this position, further expanding the molecular diversity of accessible derivatives.

A representative table of expected cross-coupling reactions is provided below:

| Coupling Reaction | Reagent | Catalyst System (Typical) | Expected Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 6-Aryl-7-fluoro-1,3-benzothiazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 6-Alkynyl-7-fluoro-1,3-benzothiazole |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, base (e.g., Et₃N) | 6-Alkenyl-7-fluoro-1,3-benzothiazole |

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of arylamines. The 6-bromo position of this compound is amenable to Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amine functionalities. This transformation is crucial for the synthesis of compounds with potential pharmacological applications, as the amino group can serve as a key pharmacophore or a point for further derivatization.

Derivatization Strategies at Key Positions (e.g., C-2, C-6, C-7)

The functionalization of this compound can be strategically directed to its key positions: C-2, C-6, and C-7.

C-6 Position: As discussed in the previous section, the bromine atom at C-6 is the primary site for derivatization through a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of carbon and nitrogen-based substituents.

C-7 Position: The fluorine atom at C-7 is susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing access to 7-substituted-6-bromo-1,3-benzothiazole derivatives.

C-2 Position: The C-2 position of the benzothiazole ring is known to be reactive. While direct deprotonation at C-2 with a strong base (lithiation) followed by reaction with an electrophile is a common strategy for functionalizing thiazoles, the presence of the acidic protons on the benzene ring and the potential for competing reactions with the halogen substituents would need to be carefully considered for this compound. Alternatively, the synthesis of 2-substituted derivatives often starts from precursors like 2-amino- or 2-mercaptobenzothiazoles.

Ring-Opening and Ring-Closing Reactions of the Benzothiazole Core

The benzothiazole ring system, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, quaternization of the thiazole nitrogen to form a benzothiazolium salt increases the electrophilicity of the C-2 carbon, making it susceptible to attack by nucleophiles which can lead to the cleavage of the thiazole ring. beilstein-journals.org Oxidative ring-opening of benzothiazole derivatives to yield acylamidobenzene sulfonate esters has also been reported. researchgate.net

Conversely, the synthesis of the this compound core itself represents a ring-closing reaction. A common synthetic route to benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a variety of reagents such as aldehydes, carboxylic acids, or their derivatives. libretexts.org For the target molecule, the synthesis would likely start from 2-amino-3-bromo-4-fluorothiophenol, which upon reaction with a suitable one-carbon synthon (e.g., formic acid or a derivative) would undergo cyclization to form the benzothiazole ring.

Furthermore, ring contraction of larger heterocyclic systems can also lead to the formation of the benzothiazole core. For example, nucleophile-induced ring contraction of pyrrolo[2,1-c] organic-chemistry.orgrug.nlbenzothiazines has been shown to produce pyrrolo[2,1-b] organic-chemistry.orgcas.cnbenzothiazoles. beilstein-journals.org

Advanced Applications of 6 Bromo 7 Fluoro 1,3 Benzothiazole in Chemical Sciences

Role in Advanced Materials Science and Engineering

The unique molecular architecture of 6-Bromo-7-fluoro-1,3-benzothiazole, featuring both an electron-withdrawing fluorine atom and a heavier bromine atom, makes it a valuable building block in materials science. These substituents can influence intermolecular interactions, solubility, and electronic properties, which are critical parameters in the design of advanced materials.

Polymer Chemistry and Polymer Matrix Incorporation

The incorporation of functional small molecules into polymer matrices is a widely utilized strategy to enhance the properties of the resulting composite materials. Benzothiazole (B30560) derivatives are known to be incorporated into polymers to improve their thermal stability, flame retardancy, and optical properties. While specific research on the incorporation of this compound into polymer matrices is not extensively documented, the inherent properties of this molecule suggest its potential in this domain.

The presence of the polar C-F bond and the polarizable C-Br bond can enhance the compatibility of the molecule with a range of polymer hosts through dipole-dipole interactions. Furthermore, the benzothiazole core itself can engage in π-π stacking interactions, potentially leading to ordered domains within the polymer matrix and influencing the mechanical and optical properties of the material.

Table 1: Potential Effects of Benzothiazole Derivative Incorporation on Polymer Properties

| Property | Potential Effect of Incorporation | Rationale |

| Thermal Stability | Increase | The rigid aromatic structure of the benzothiazole core can enhance the thermal decomposition temperature of the polymer. |

| Refractive Index | Increase | The presence of the heavy bromine atom can increase the polarizability of the composite material, leading to a higher refractive index. |

| Dielectric Constant | Modification | The polar nature of the C-F and C-Br bonds can alter the dielectric properties of the polymer matrix. |

| UV-Vis Absorption | Modification | The benzothiazole moiety absorbs in the UV region, potentially providing UV-shielding properties to the polymer. |

Note: This table represents potential effects based on the general properties of benzothiazole derivatives and their incorporation into polymers. Specific experimental data for this compound is required for validation.

Organic Electronics and Optoelectronic Devices

Fluorinated benzothiazole derivatives are of significant interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The introduction of fluorine atoms into the conjugated backbone of organic semiconductors can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This tuning of frontier molecular orbital energies is crucial for optimizing charge injection, transport, and device efficiency. acs.org

The this compound molecule, with its electron-withdrawing fluorine atom, is expected to possess a relatively low-lying LUMO, making it a potential candidate as an electron-transporting or emissive material in OLEDs. The bromine atom, on the other hand, can facilitate intersystem crossing through the heavy-atom effect, which could be beneficial for developing phosphorescent materials for high-efficiency OLEDs. The combined electronic effects of the fluoro and bromo substituents make this compound a promising platform for the design of novel materials for optoelectronic applications. vulcanchem.com

Table 2: Frontier Molecular Orbital Energies of Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Benzothiazole | -5.78 | -1.23 | 4.55 |

| 6-Fluorobenzothiazole | -5.85 | -1.35 | 4.50 |

| 6-Bromobenzothiazole (B1273717) | -5.82 | -1.41 | 4.41 |

| This compound (Estimated) | <-5.85 | <-1.41 | <4.44 |

Note: The values for benzothiazole, 6-fluorobenzothiazole, and 6-bromobenzothiazole are representative values from computational studies. The values for this compound are estimated based on the expected electronic effects of the substituents and require experimental verification.

Development of Specialized Dyes and Pigments

Benzothiazole derivatives are well-known for their fluorescent properties and have been extensively used in the development of dyes and pigments. atbuftejoste.com.ngresearchgate.net The fluorescence arises from the π-conjugated system of the benzothiazole core, and the emission color and quantum yield can be modulated by the introduction of various substituents.

The this compound is anticipated to be a blue-emitting fluorophore, a common characteristic of many benzothiazole derivatives. The electron-withdrawing nature of the fluorine and bromine atoms can influence the intramolecular charge transfer (ICT) character of the excited state, thereby affecting the Stokes shift and the sensitivity of the emission to the solvent polarity. While specific photophysical data for this compound is scarce, the general properties of halogenated benzothiazoles suggest its potential utility in the formulation of specialized fluorescent dyes for applications such as security inks, fluorescent tracers, and components in lighting and display technologies. mdpi.comtandfonline.com

Contributions to Analytical Chemistry Methodologies

The development of sensitive and selective methods for the detection of chemical species is a cornerstone of modern analytical chemistry. Fluorescent chemosensors have garnered significant attention due to their high sensitivity, rapid response, and the potential for real-time monitoring.

Design of Chemical Sensors and Probes

The benzothiazole scaffold is a popular platform for the design of fluorescent chemosensors. researchgate.net The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as binding sites for metal ions, while the aromatic backbone can be functionalized with specific recognition moieties for other analytes. The fluorescence of the benzothiazole core can be modulated upon analyte binding through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT).

Derivatives of benzothiazole have been successfully employed as fluorescent probes for the detection of a variety of analytes, including metal ions and anions. acs.org The specific substitution pattern on the benzothiazole ring is critical for achieving high selectivity and sensitivity. The this compound, with its unique electronic and steric properties, presents an interesting candidate for the development of novel fluorescent probes. The halogen atoms could potentially participate in halogen bonding interactions with specific analytes or modulate the binding affinity of a linked receptor.

Applications in Environmental Monitoring Techniques

The detection of pollutants and toxic substances in the environment is crucial for public health and environmental protection. Benzothiazole-based fluorescent sensors have shown promise for the detection of environmental contaminants such as cyanide. spectroscopyonline.comdntb.gov.ua The development of portable and cost-effective sensors for on-site environmental monitoring is an active area of research.

While there are no specific reports on the use of this compound in environmental monitoring, its potential as a fluorescent probe suggests that it could be adapted for such applications. For instance, by functionalizing the benzothiazole core with a receptor specific for a particular environmental pollutant, a turn-on or turn-off fluorescent sensor could be designed. The inherent fluorescence of the this compound core would serve as the signaling unit in such a sensor system. Further research is needed to explore the potential of this compound in the development of practical environmental monitoring techniques.

Molecular Design Principles and Structure Activity Relationship Sar Studies of 6 Bromo 7 Fluoro 1,3 Benzothiazole Derivatives

Influence of Halogen Substituents on Molecular Recognition and Interactions

The presence and position of halogen substituents, such as bromine and fluorine, on the benzothiazole (B30560) ring system significantly influence the compound's physicochemical properties and, consequently, its biological activity. Halogens are known to increase lipophilicity, which can enhance the ability of a molecule to penetrate cellular membranes. bpasjournals.com This is a critical factor for reaching intracellular targets.

Research on various benzothiazole derivatives has consistently shown that halogen substitution can modulate their therapeutic potential. For instance, studies on anti-HIV-1 RT inhibitory activity of benzothiazole-thiazolidine derivatives revealed that halogen substitution (Cl, F) at specific positions of the benzyl (B1604629) ring of the benzothiazole moiety resulted in high inhibitory activity. jchemrev.com Similarly, in the context of anti-inflammatory and analgesic effects, the presence of bromo substituents has been shown to enhance these activities. jchemrev.com

The specific combination of a bromo group at the 6-position and a fluoro group at the 7-position in 6-Bromo-7-fluoro-1,3-benzothiazole creates a unique electronic and steric profile. The electron-withdrawing nature of both halogens can influence the electron density of the benzothiazole ring system, affecting its ability to form crucial interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules. esisresearch.org The position of these halogens is also critical, as demonstrated in studies where ortho- or meta-positioned halogens on the benzothiazole ring led to different inhibitory activities compared to para-positioned ones. mdpi.com

A study on the synthesis and biological evaluation of benzothiazole–isoquinoline derivatives highlighted the differential influence of various electron-withdrawing groups on the benzothiazole ring. The study found a specific order of activity contribution: Br > Cl > NO2 > F. mdpi.com This underscores the nuanced role that each halogen plays in molecular recognition.

Rational Design Strategies for Modulating Biological Target Engagement Mechanisms

The development of potent and selective this compound derivatives relies on rational design strategies that aim to optimize their interaction with specific biological targets. These strategies often involve a combination of computational and experimental approaches.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. This technique allows researchers to visualize and analyze the interactions between the ligand and the protein's active site, providing insights that can guide the design of more potent inhibitors.

For instance, molecular docking studies on benzothiazole derivatives have been used to predict their binding affinity towards various targets, including enzymes implicated in cancer and microbial infections. researchgate.netmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. In the case of this compound derivatives, docking studies could help in understanding how the bromo and fluoro substituents contribute to binding affinity and selectivity for a particular target. For example, docking studies on 2-substituted benzothiazoles against human glutathione (B108866) S-transferase P1-1 (hGSTP1-1) revealed the importance of a hydrophobic group at the para position of the phenyl ring for interaction with a key residue. esisresearch.org

Understanding the mechanistic pathways through which this compound derivatives exert their biological effects is crucial for their rational design. The benzothiazole scaffold is known to interact with a variety of biological targets. bpasjournals.com For example, some benzothiazole derivatives have been shown to inhibit enzymes like tyrosine kinases, which are often overactive in cancer cells. pharmacyjournal.in

The specific substitutions on the benzothiazole ring can fine-tune the mechanism of action. The bromine and fluorine atoms in this compound can influence its electronic properties, potentially affecting its ability to act as an enzyme inhibitor or to interact with specific receptors. bpasjournals.com

Conformational Flexibility and Steric Effects in Molecular Recognition Processes

The three-dimensional shape and flexibility of a molecule are critical determinants of its ability to bind to a biological target. Conformational analysis of benzothiazole derivatives helps in understanding their preferred shapes and how these might influence their biological activity.

The steric bulk of substituents also plays a significant role. The bromine atom at the 6-position and the fluorine atom at the 7-position of this compound will have specific steric requirements that can either favor or hinder binding to a particular target. The size and shape of the substituents can influence the molecule's ability to adopt the optimal conformation for binding.

Bioisosteric Replacements and Analog Design Principles

Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group is replaced by another with similar physical and chemical properties to improve potency, reduce toxicity, or alter the pharmacokinetic profile of a lead compound. core.ac.ukresearchgate.net This principle is widely applied in the design of benzothiazole analogs.

In the context of this compound, bioisosteric replacements could involve substituting the bromine or fluorine atoms with other halogens or different functional groups to explore the impact on biological activity. For example, replacing a bromine atom with a chlorine atom might lead to subtle changes in size and electronegativity that could affect binding affinity. mdpi.com

The concept of scaffold hopping, a related strategy, involves replacing the entire core structure of a molecule while maintaining a similar three-dimensional arrangement of key functional groups. researchgate.net This can lead to the discovery of novel chemical classes with improved properties. By understanding the key pharmacophoric features of this compound, researchers can design novel analogs with different core structures but similar biological activities. For instance, benzothiazole has been used as a bioisostere for benzoxazole (B165842) in the design of colchicine (B1669291) site tubulin inhibitors. nih.gov

The following table provides examples of how different substituents on the benzothiazole ring can influence biological activity, illustrating the principles of SAR.

| Compound/Derivative | Substitution | Observed Biological Effect |

| Benzothiazole-thiazolidine derivatives | Halogen substitution (Cl, F) at positions 4 or 6 of the benzyl ring | High inhibitory activity against HIV-1 RT jchemrev.com |

| Benzothiazole derivatives | Bromo substituents | Increased anti-inflammatory and analgesic effects jchemrev.com |

| Benzothiazole–isoquinoline derivatives | o-Br substituent | Highest anti-BuChE activity mdpi.com |

| 2-(4-aminophenyl) benzothiazole analogs | Fluorination | Blocks C-oxidation chemistryjournal.net |

| 2-aryl benzothiazole derivatives | Fluorination | Anti-tumor activity against breast cancer cell lines tandfonline.com |

Future Perspectives and Emerging Research Directions for 6 Bromo 7 Fluoro 1,3 Benzothiazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Key areas of exploration include:

Catalytic C-H Activation: Direct functionalization of the benzothiazole (B30560) core through C-H activation would represent a significant leap forward. This approach could potentially eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. The application of flow chemistry to the synthesis of 6-Bromo-7-fluoro-1,3-benzothiazole could lead to higher yields, improved safety profiles for exothermic reactions, and easier scalability.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may explore the potential of engineered enzymes to catalyze specific steps in the synthesis of this compound, offering high selectivity and mild reaction conditions.

A comparative look at potential synthetic improvements is presented in the table below:

| Synthetic Strategy | Current Approach (Hypothetical) | Future Goal | Key Advantages of Future Goal |

| Core Synthesis | Multi-step classical condensation | One-pot or streamlined synthesis | Reduced reaction time, lower cost, less waste |

| Halogenation | Traditional bromination/fluorination | Late-stage functionalization | Increased modularity, access to diverse analogs |

| Sustainability | Use of stoichiometric reagents and organic solvents | Catalytic methods and green solvents | Reduced environmental impact, improved safety |

Advanced Spectroscopic Probing of Reaction Intermediates and Mechanisms

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and for the rational design of new reactions. Advanced spectroscopic techniques are instrumental in the in-situ detection and characterization of transient intermediates and transition states.

For the synthesis and subsequent reactions of this compound, the application of the following techniques is anticipated:

Operando Spectroscopy: Techniques such as in-situ IR, Raman, and NMR spectroscopy allow for the real-time monitoring of reactions as they occur. This can provide invaluable data on reaction kinetics and the formation and consumption of intermediates.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and cold-spray ionization mass spectrometry, can be used to intercept and characterize fleeting reaction intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods will be increasingly used to model reaction pathways, predict the structures of intermediates and transition states, and elucidate reaction mechanisms at a molecular level. These computational insights, when combined with experimental spectroscopic data, provide a powerful synergistic approach.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound and its derivatives, these technologies can accelerate the discovery and development process in several ways.

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new, unsynthesized compounds. This can be used to design derivatives of this compound with optimized biological activity, photophysical properties, or other desired characteristics. For instance, ML models have been successfully used to predict reaction yields for C2-carboxylated 1,3-azoles, a class of compounds related to benzothiazoles. nih.gov

Retrosynthesis and Reaction Prediction: AI-powered tools can assist chemists in designing synthetic routes by proposing novel retrosynthetic disconnections and predicting the outcomes of potential reactions. This can significantly reduce the time and effort required for synthesis planning. Some models can even control organic synthesis robots to search for new reactivity. nih.gov

High-Throughput Screening: When combined with automated synthesis platforms, AI can enable the rapid synthesis and screening of large libraries of compounds derived from the this compound scaffold. This high-throughput approach can accelerate the identification of lead compounds for various applications.

The potential impact of AI and ML on the development of benzothiazole derivatives is highlighted by their application in designing molecules with specific photophysical properties and in predicting various toxicological endpoints. tandfonline.comacs.org

Exploration of New Applications in Emerging Technologies and Scientific Fields

While benzothiazole derivatives have established roles in areas like medicinal chemistry and materials science, the unique substitution pattern of this compound may open doors to novel applications in emerging fields.

Future research could explore its potential in:

Organic Electronics: The electron-withdrawing nature of the bromine and fluorine atoms could impart interesting electronic properties to the benzothiazole core, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Chemical Sensing: The benzothiazole scaffold can be functionalized to create chemosensors for the detection of specific ions or molecules. The bromo and fluoro substituents could modulate the sensitivity and selectivity of such sensors.

Probe Development: In biomedical research, fluorescent probes are essential tools. Derivatives of this compound could be developed as novel fluorescent probes for imaging specific cellular components or processes.

The diverse biological activities of benzothiazole derivatives, including their potential as antimicrobial agents and enzyme inhibitors, suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. nih.govmdpi.com

Multidisciplinary Research Collaborations for Comprehensive Compound Characterization

To fully unlock the potential of this compound, a collaborative, multidisciplinary approach is essential. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Future research on this compound will benefit from collaborations between:

Synthetic Chemists: To develop novel and efficient synthetic routes.

Physical and Analytical Chemists: To perform advanced spectroscopic and crystallographic studies for detailed structural and mechanistic elucidation.

Computational Chemists: To provide theoretical insights into the compound's properties and reactivity.

Biologists and Pharmacologists: To evaluate the biological activity of its derivatives and explore their therapeutic potential.

Materials Scientists and Engineers: To investigate its applications in electronic devices and other advanced materials.

Such collaborations will enable a holistic understanding of this compound, from its fundamental chemical properties to its potential real-world applications.

Q & A

Q. Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.